molecular formula C₆₈H₁₁₉N₂₁O₂₅S B612826 CBP501 Affinity Peptide Trifluoroacetate CAS No. 1351804-17-5

CBP501 Affinity Peptide Trifluoroacetate

Cat. No. B612826
M. Wt: 1662.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBP501 Affinity Peptide Trifluoroacetate is a 14-mer peptide that shows similarity to a portion of the alphaC helix of human 14-3-3e . It is suggested that CBP501 may bind to this region . CBP501 is a Chk kinase inhibitor that can abrogate G2 arrest induced by DNA-damaging agents .


Synthesis Analysis

In phase I studies, patients with advanced solid tumors were treated with CBP501 alone or in combination with cisplatin . Dose escalation proceeded if dose-limiting toxicity (DLT) was observed in 1 or less of 3 to 6 patients .


Molecular Structure Analysis

CBP501 has a direct, high-affinity molecular interaction with CaM (K(d) = 4.62 × 10(-8) mol/L) that is reversed by Ca(2+), whereas the K(d) for the complex between CBP501 and 14-3-3 is approximately 10-fold weaker and is Ca(2+) independent .


Chemical Reactions Analysis

CBP501 is a Chk kinase inhibitor that can abrogate G2 arrest induced by DNA-damaging agents . In phase I studies, patients with advanced solid tumors were treated with CBP501 alone or in combination with cisplatin .


Physical And Chemical Properties Analysis

CBP501 has a direct, high-affinity molecular interaction with CaM (K(d) = 4.62 × 10(-8) mol/L) that is reversed by Ca(2+), whereas the K(d) for the complex between CBP501 and 14-3-3 is approximately 10-fold weaker and is Ca(2+) independent .

Safety And Hazards

In the combination study, the DLT was a histamine-release syndrome (HRS) occurring 10 to 60 minutes after initiating infusion that was attenuated by prophylaxis comprising dexamethasone, diphenhydramine, ranitidine, and loratadine .

Future Directions

CBP501 is currently in randomized phase II clinical trials for patients with non-small cell lung cancer and malignant pleural mesothelioma . It has shown promising results in enhancing the efficacy of several immune checkpoint inhibitors .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H119N21O25S.C2HF3O2/c1-7-32(4)51(64(110)81-40(19-22-48(94)95)58(104)80-39(18-21-46(72)92)57(103)77-36(15-10-12-24-69)56(102)82-41(67(113)114)20-23-49(96)97)87-59(105)37(16-11-13-25-70)78-55(101)38(17-14-26-76-68(74)75)79-61(107)44(30-91)85-65(111)52(33(5)8-2)89-66(112)53(34(6)9-3)88-63(109)45(31-115)86-60(106)42(28-50(98)99)83-62(108)43(29-90)84-54(100)35(71)27-47(73)93;3-2(4,5)1(6)7/h32-45,51-53,90-91,115H,7-31,69-71H2,1-6H3,(H2,72,92)(H2,73,93)(H,77,103)(H,78,101)(H,79,107)(H,80,104)(H,81,110)(H,82,102)(H,83,108)(H,84,100)(H,85,111)(H,86,106)(H,87,105)(H,88,109)(H,89,112)(H,94,95)(H,96,97)(H,98,99)(H,113,114)(H4,74,75,76);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42?,43-,44-,45-,51-,52-,53-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZISVHOGDVJRX-GZLCIDRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)C(CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H120F3N21O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asn-Ser-DL-Asp-Cys-Ile-Ile-Ser-Arg-Lys-Ile-Glu-Gln-Lys-Glu-OH.TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.